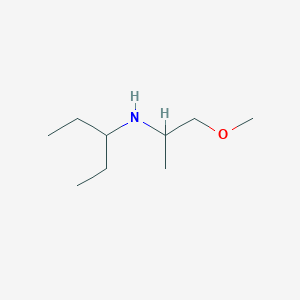
N-(1-methoxypropan-2-yl)pentan-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxypropan-2-yl)pentan-3-amine is an organic compound with the molecular formula C9H21NO. It is a secondary amine with a methoxy group attached to the propyl chain and a pentyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxypropan-2-yl)pentan-3-amine typically involves the reaction of 1-methoxypropan-2-amine with pentan-3-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-methoxypropan-2-yl)pentan-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halides, acids, and bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or primary amines .
Applications De Recherche Scientifique
N-(1-methoxypropan-2-yl)pentan-3-amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-methoxypropan-2-yl)pentan-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Methoxypropan-2-yl)(pentan-2-yl)amine
- (1-Methoxypropan-2-yl)(butan-3-yl)amine
- (1-Methoxypropan-2-yl)(hexan-3-yl)amine
Uniqueness
N-(1-methoxypropan-2-yl)pentan-3-amine is unique due to its specific structural features, such as the methoxy group on the propyl chain and the pentyl group attached to the nitrogen atom. These structural characteristics confer distinct chemical and physical properties, making it suitable for specific applications in research and industry .
Propriétés
Numéro CAS |
1019530-94-9 |
|---|---|
Formule moléculaire |
C9H21NO |
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
N-(1-methoxypropan-2-yl)pentan-3-amine |
InChI |
InChI=1S/C9H21NO/c1-5-9(6-2)10-8(3)7-11-4/h8-10H,5-7H2,1-4H3 |
Clé InChI |
GVSAZRUPRLZMPD-UHFFFAOYSA-N |
SMILES |
CCC(CC)NC(C)COC |
SMILES canonique |
CCC(CC)NC(C)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















